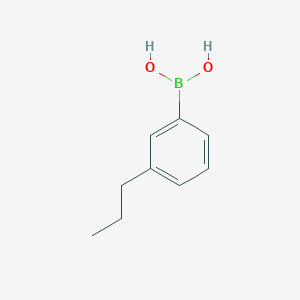
T-boc-n-amido-peg5-ch2co2h
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
T-boc-n-amido-peg5-ch2co2h: is a polyethylene glycol (PEG) linker containing a terminal carboxylic acid and a tert-butoxycarbonyl (Boc)-protected amino group. The hydrophilic PEG spacer increases solubility in aqueous media. The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond. The Boc group can be deprotected under mild acidic conditions to form the free amine .
作用机制
Target of Action
The primary target of t-Boc-N-amido-PEG5-acetic acid is primary amine groups . These are found in various biological molecules, including proteins and nucleic acids, and play a crucial role in numerous biochemical processes.
Mode of Action
t-Boc-N-amido-PEG5-acetic acid interacts with its targets through the formation of a stable amide bond . This occurs when the terminal carboxylic acid of the compound reacts with primary amine groups in the presence of activators such as EDC or HATU .
Pharmacokinetics
It’s worth noting that the compound contains a hydrophilic peg spacer, which is known to increase solubility in aqueous media . This could potentially enhance its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of t-Boc-N-amido-PEG5-acetic acid. For instance, the compound’s Boc group can be deprotected under mild acidic conditions to form the free amine . Therefore, the pH of the environment could potentially influence the compound’s action Other environmental factors that could influence the compound’s action include temperature and the presence of other chemical species.
生化分析
Biochemical Properties
The t-Boc-N-amido-PEG5-acetic acid plays a significant role in biochemical reactions. It can be used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules . The compound interacts with various enzymes, proteins, and other biomolecules, facilitating solubility in biological applications .
Cellular Effects
Its role in bioconjugation suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of t-Boc-N-amido-PEG5-acetic acid involves its terminal carboxylic acid reacting with primary amine groups in the presence of activators to form a stable amide bond . This reaction can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .
准备方法
Synthetic Routes and Reaction Conditions:
- The synthesis of T-boc-n-amido-peg5-ch2co2h typically involves the reaction of a PEG chain with a Boc-protected amino group and a carboxylic acid group. The PEG chain is often synthesized through the polymerization of ethylene oxide.
- The Boc-protected amino group is introduced by reacting the PEG chain with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
- The carboxylic acid group is introduced by reacting the PEG chain with a carboxylic acid derivative, such as succinic anhydride, in the presence of a catalyst .
Industrial Production Methods:
- Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
化学反应分析
Types of Reactions:
Substitution Reactions: The terminal carboxylic acid group can undergo nucleophilic substitution reactions with primary amines to form stable amide bonds.
Deprotection Reactions: The Boc group can be deprotected under mild acidic conditions to form the free amine
Common Reagents and Conditions:
Activators: Common activators for the formation of amide bonds include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
Deprotection: The Boc group can be removed using mild acidic conditions, such as treatment with trifluoroacetic acid (TFA)
Major Products:
科学研究应用
Chemistry:
- T-boc-n-amido-peg5-ch2co2h is used as a linker in the synthesis of complex molecules, facilitating the attachment of various functional groups .
Biology:
- In biological research, it is used for bioconjugation, enabling the attachment of biomolecules such as proteins and peptides to surfaces or other molecules .
Medicine:
- It is employed in drug delivery systems to enhance the solubility, stability, and bioavailability of therapeutic agents .
Industry:
相似化合物的比较
T-boc-n-amido-peg2-ch2co2h: Contains a shorter PEG chain with two ethylene glycol units.
T-boc-n-amido-peg1-ch2co2h: Contains a single PEG unit.
Uniqueness:
属性
IUPAC Name |
2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO9/c1-17(2,3)27-16(21)18-4-5-22-6-7-23-8-9-24-10-11-25-12-13-26-14-15(19)20/h4-14H2,1-3H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLNIAGWMCSEJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33NO9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Fluorospiro[isochromane-1,4'-piperidine]](/img/structure/B6593940.png)


![(1R,3s,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6593952.png)




![tert-Butyl 2'-oxo-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate](/img/structure/B6593973.png)




